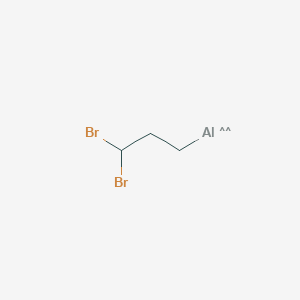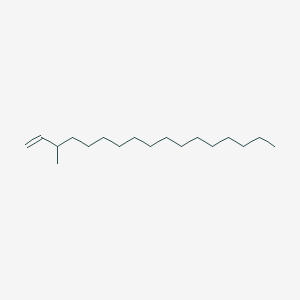
1-Heptadecene, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptadecene, 3-methyl- is an organic compound with the molecular formula C18H36. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the third carbon atom of the heptadecene chain. This compound is part of the larger family of hydrocarbons and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptadecene, 3-methyl- can be synthesized through various methods, including the oligomerization of ethylene and the subsequent isomerization of the resulting linear alpha-olefins. Another common method involves the catalytic dehydrogenation of alkanes, where a suitable catalyst such as platinum or palladium is used under high temperatures and pressures to facilitate the formation of the desired alkene.
Industrial Production Methods: In industrial settings, 1-Heptadecene, 3-methyl- is often produced through the Fischer-Tropsch synthesis, a process that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method allows for the large-scale production of various alkenes, including 1-Heptadecene, 3-methyl-.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptadecene, 3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides, alcohols, or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4), often used under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (Cl2, Br2) and halogenating agents such as N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
1-Heptadecene, 3-methyl- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reference compound in gas chromatography.
Biology: Studied for its role in the biosynthesis of natural products and its interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a lubricant, plasticizer, and in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-Heptadecene, 3-methyl- involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity allows it to interact with enzymes and other biological molecules, potentially affecting cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Heptadecene: A linear alkene with the molecular formula C17H34.
3-Methylheptadecane: A branched alkane with the molecular formula C18H38.
Hexadecane, 2-ethyl-: Another branched hydrocarbon with similar properties.
Uniqueness: 1-Heptadecene, 3-methyl- is unique due to its specific branching and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its linear and saturated counterparts. This uniqueness makes it valuable in various applications where specific reactivity and properties are desired.
Eigenschaften
CAS-Nummer |
18435-43-3 |
|---|---|
Molekularformel |
C18H36 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
3-methylheptadec-1-ene |
InChI |
InChI=1S/C18H36/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h5,18H,2,4,6-17H2,1,3H3 |
InChI-Schlüssel |
AHKJPJRFUYKSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


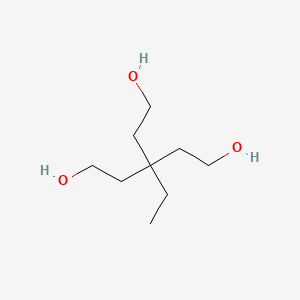
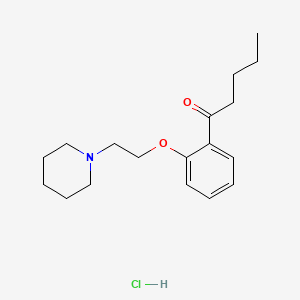
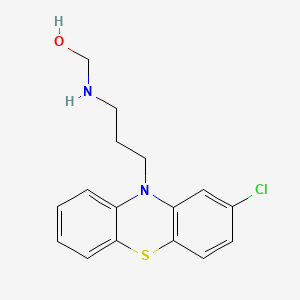
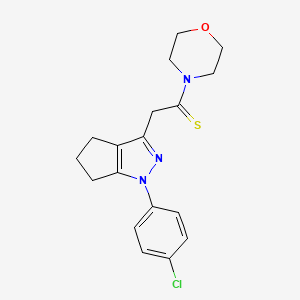

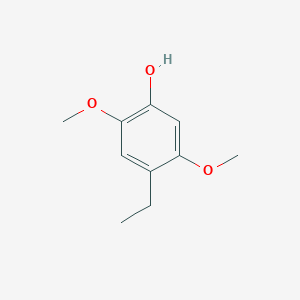

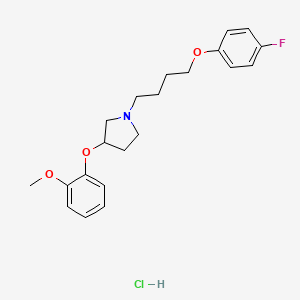
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
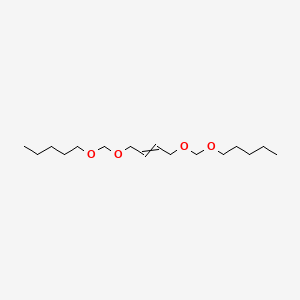
![3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14714560.png)


